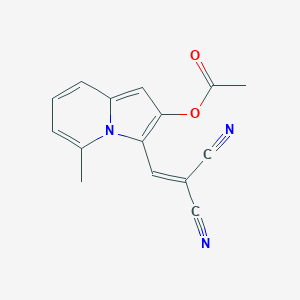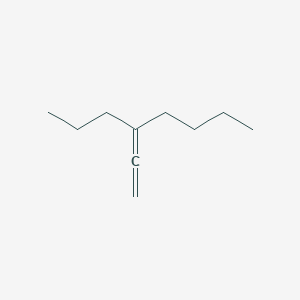![molecular formula C20H16N2S3 B14421419 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline CAS No. 86474-67-1](/img/structure/B14421419.png)
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using quinoline derivatives as starting materials, nucleophilic substitution reactions can introduce the methylsulfanyl groups.
Cyclization Reactions: Formation of the quinoline ring system through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the quinoline ring or the methylsulfanyl groups to other functional groups.
Substitution: Various substitution reactions can modify the quinoline ring or the methylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinoline Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From substitution reactions.
科学研究应用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some derivatives are investigated for their potential anticancer activities.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including malaria and cancer.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting themselves between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is unique due to the presence of multiple methylsulfanyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
属性
| 86474-67-1 | |
分子式 |
C20H16N2S3 |
分子量 |
380.6 g/mol |
IUPAC 名称 |
3-methylsulfanyl-4-(4-methylsulfanylquinolin-3-yl)sulfanylquinoline |
InChI |
InChI=1S/C20H16N2S3/c1-23-17-11-21-16-10-6-4-8-14(16)20(17)25-18-12-22-15-9-5-3-7-13(15)19(18)24-2/h3-12H,1-2H3 |
InChI 键 |
MJRUBAZNPRHLBH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/no-structure.png)

![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)

![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
